molecular formula C16H17NO5 B5165224 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5165224
M. Wt: 303.31 g/mol
InChI Key: JZKAEUGBDSBGSH-UHFFFAOYSA-N
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Description

3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between 2-methylfuran and methyl-3-bromopropiolate can be used to form the oxabicycloheptene core

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the ethoxyaniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved often include key biochemical processes such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific functional groups, which confer distinct chemical properties and reactivity. The ethoxyaniline group, in particular, provides unique opportunities for further chemical modifications and applications .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-21-10-5-3-9(4-6-10)17-15(18)13-11-7-8-12(22-11)14(13)16(19)20/h3-8,11-14H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAEUGBDSBGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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